Cas no 87-69-4 (L(+)-Tartaric acid)

L(+)-Tartaric acid is a highly stereochemically pure form of the naturally occurring compound, featuring an optically active configuration essential for numerous applications in pharmaceuticals and food industries, including wine stabilization and purification processes, as well as serving as a chiral intermediate in various chemical synthesis pathways.
L(+)-Tartaric acid structure
L(+)-Tartaric acid structure
商品名:L(+)-Tartaric acid
CAS番号:87-69-4
MF:C4H6O6
メガワット:150.086842060089
MDL:MFCD00064207
CID:34434
PubChem ID:24855129

L(+)-Tartaric acid 化学的及び物理的性質

名前と識別子

    • (2R,3R)-2,3-Dihydroxysuccinic acid
    • 2,3-DIHYDROXYBUTANEDIOIC ACID
    • 2,3-DIHYDROXYDUTANEDIOIC ACID
    • (2R,3R)-(+)-TARTARIC ACID
    • ACIDUM TARTARICUM
    • DEXTROTARTARIC ACID
    • DIHYDROXYSUCCINIC ACID
    • D-TARTARIC ACID
    • FEMA 3044
    • L-2,3-DIHYDROXYBUTANEDIOIC ACID
    • L-2,3-DIHYDROXYSUCCINIC ACID
    • L(+)-DIHYDROXYSUCCINIC ACID
    • (+)-L-TARTARIC ACID
    • L-(+)-TARTARIC ACID
    • L-TARTARIC ACID
    • L-THREACRIC ACID
    • NATURAL TARTARIC ACID
    • (R,R)-TARTARIC ACID
    • (+)-TARTARIC ACID
    • TARTARIC ACID
    • L(+)-Tartaric acid
    • TARTARIC ACID, L-(+)-(P)
    • kyselinavinna
    • l-tartaric
    • Tartaric
    • TARTRATE
    • threaricacid
    • Tin
    • (2R,3R)-2,3-dihydroxybutanedioic acid
    • L-threaric acid
    • (+)-(R,R)-Tartaric acid
    • Threaric acid
    • Tartaric acid (VAN)
    • Kyselina vinna [Czech]
    • Tartaric acid [USAN:JAN]
    • Tartaric acid, L-
    • Succinic acid, 2,3-dihydroxy
    • L-(+)-tartrate
    • (2R,3R)-rel-2,3-Dihydroxysuccinic acid
    • (2R
    • (2R,3R)-Tartaric acid
    • d-alpha,beta-Dihydro
    • 10w/v% L(+)-Tartaric Acid Solution
    • (2R,3R)-2,3-Dihydroxybutanedioic acid (ACI)
    • Butanedioic acid, 2,3-dihydroxy- [R-(R*,R*)]- (ZCI)
    • Tartaric acid, L-(+)- (8CI)
    • (+)-(2R,3R)-Tartaric acid
    • (R,R)-(+)-Tartaric acid
    • 1,2-Dihydroxyethane-1,2-dicarboxylic acid
    • 2,3-Dihydroxysuccinic acid
    • d-α,β-Dihydroxysuccinic acid
    • E 334
    • NSC 62778
    • D-threaric acid
    • SMR000875286
    • (-)-Tartaric acid
    • MLS001333589
    • (S,S)-(-)-tartaric acid
    • (R,R)-Tartrate
    • D-(-)-tartaric acid
    • MLSMR
    • MLS001333590
    • (-)-D-tartaric acid
    • MLS001336057
    • Linksweinsaeure
    • (-)-(S,S)-tartaric acid
    • Sodium bitartrate monohydrate
    • (S,S)-Tartaric acid
    • (-)-Weinsaeure
    • D(-)-TARTARIC ACID
    • (2S,3S)-Tartaric acid
    • (2S,3S)-(-)-tartaric acid
    • SMR000112492
    • 87-67-2
    • 1,3-Propane sultone
    • MDL: MFCD00064207
    • インチ: 1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1
    • InChIKey: FEWJPZIEWOKRBE-JCYAYHJZSA-N
    • ほほえんだ: [C@H](O)(C(=O)O)[C@@H](O)C(=O)O
    • BRN: 1725147

計算された属性

  • せいみつぶんしりょう: 150.016438g/mol
  • ひょうめんでんか: 0
  • XLogP3: -1.9
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 150.016438g/mol
  • 単一同位体質量: 150.016438g/mol
  • 水素結合トポロジー分子極性表面積: 115Ų
  • 重原子数: 10
  • 複雑さ: 134
  • 同位体原子数: 0
  • 原子立体中心数の決定: 2
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.76
  • ゆうかいてん: 170-172 °C (lit.)
  • ふってん: 191.59°C (rough estimate)
  • フラッシュポイント: 華氏温度:302°f
    摂氏度:150°c
  • 屈折率: 12.5 ° (C=5, H2O)
  • PH値: 1.6 (100g/l, H2O, 25℃)
  • ようかいど: H2O: soluble1M at 20°C, clear, colorless
  • すいようせい: 1390 g/L (20 ºC)
  • あんていせい: Stable. Incompatible with oxidizing agents, bases, reducing agents. Combustible.
  • PSA: 115.06000
  • LogP: -2.12260
  • 光学活性: [α]20/D +12.4°, c = 20 in H2O
  • かんど: 湿度に敏感である
  • 酸性度係数(pKa): 2.98, 4.34(at 25℃)
  • マーカー: 9070
  • ひせんこうど: 12 º (c=20, H2O)
  • FEMA: 3044
  • ようかいせい: 水、エタノール、グリセリンに可溶、エーテルに微溶、クロロホルムに不溶

L(+)-Tartaric acid セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 41
  • セキュリティの説明: S26-S36-S37/39
  • RTECS番号:WW7875000
  • 危険物標識: Xi
  • ちょぞうじょうけん:Sealed in dry,Room Temperature
  • リスク用語:R36/37/38
  • TSCA:Yes

L(+)-Tartaric acid 税関データ

  • 税関コード:2918120000
  • 税関データ:

    中国税関コード:

    2918199090

    概要:

    HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

L(+)-Tartaric acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0681010223-500g
L(+)-Tartaric acid
87-69-4 99.5%
500g
¥ 74.0 2024-07-19
Enamine
EN300-72271-0.1g
(2R,3R)-2,3-dihydroxybutanedioic acid
87-69-4 95%
0.1g
$19.0 2023-07-09
BAI LING WEI Technology Co., Ltd.
D-5184-91-TA-5-500mL
Tartaric acid,0.5000 %w/v in 4% Hydrochloric acid
87-69-4 0.5000 %w/v in 4% Hydrochloric acid
500mL
¥ 309 2022-04-26
Ambeed
A144400-500g
(2R,3R)-2,3-Dihydroxysuccinic acid
87-69-4 98%
500g
$6.0 2024-05-30
Ambeed
A144400-1kg
(2R,3R)-2,3-Dihydroxysuccinic acid
87-69-4 98%
1kg
$11.0 2024-05-30
Cooke Chemical
A7736012-100g
L-(+)-Tartaric acid
87-69-4 Medicinal grade
100g
RMB 79.20 2025-02-20
Cooke Chemical
A0963150-1L
TartaricAcid
87-69-4 10%(w/v)
1l
RMB 71.20 2025-02-21
City Chemical
T5182-500GM
Tartaric Acid T5182
87-69-4 99%
500gm
$28.63 2023-09-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13668-2500g
L-(+)-Tartaric acid, 99%
87-69-4 99%
2500g
¥1825.00 2022-12-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13668-100g
L-(+)-Tartaric acid, 99%
87-69-4 99%
100g
¥242.00 2022-12-26

L(+)-Tartaric acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1R:H2O2, C:Au, S:H2O, 10 min, 120°C, 5 bar
リファレンス
Microwave-assisted base-free oxidation of glucose on gold nanoparticle catalysts
By Rautiainen, Sari et al, Catalysis Communications, 2016, 74, 115-118

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen nona-μ-oxo(pentadeca-μ-oxononaoxononat… Solvents: Acetonitrile ,  Water ;  12 h, reflux
リファレンス
Triniobium Polytungstophosphates. Syntheses, Structures, Clarification of Isomerism and Reactivity in the Presence of H2O2
Harrup, Mason K.; et al, Inorganic Chemistry, 1998, 37(21), 5550-5556

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: cis-Epoxysuccinate hydratase Solvents: Water ;  30 min, pH 7.5, 37 °C
1.2 Reagents: Water ;  5 min, reflux
リファレンス
Improvement of the Production Efficiency of L-(+)-Tartaric Acid by Heterogeneous Whole-Cell Bioconversion
Wang, Ziqiang; et al, Applied Biochemistry and Biotechnology, 2014, 172(8), 3989-4001

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Water
リファレンス
Study on improvement of process technology of L(+)-tartaric acid fermentation
Yang, Yang; et al, Shengwu Gongcheng Xuebao, 2001, 17(3), 345-348

ごうせいかいろ 5

はんのうじょうけん
1.1R:O2, C:Pt, C:Ni, C:Zr, S:H2O, rt → 60°C; 6 h, 60°C, 10 bar
リファレンス
Catalytic Oxidation of Glycerol over Pt Supported on MOF-Derived Carbon Nanosheets
By Ke, Yihu et al, ACS Omega, 2022, 7(50), 46452-46465

ごうせいかいろ 6

はんのうじょうけん
1.1R:NaOH, R:O2, C:Au, C:12304-65-3, 4 h, 60°C, 1 MPa
リファレンス
The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid
By Shen, Lingqin et al, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187

ごうせいかいろ 7

はんのうじょうけん
1.1R:H2SO4, R:H2O2
リファレンス
Electrochemical conversion of lignin to short-chain carboxylic acids
By Sun, Shirong et al, Green Chemistry, 2023, 25(8), 3127-3136

ごうせいかいろ 8

はんのうじょうけん
リファレンス
An improved process for the preparation of pure cyamemazine and salts thereof
, European Patent Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1C:2171486-34-1, 48 h, 25°C
リファレンス
Theoretical and electrochemical characterization of δ-RuCl2(Nazpy)2: application to oxidation of D-glucose
By Ouattara, Wawohinlin Patrice et al, American Journal of Analytical Chemistry, 2016, 7(1), 57-66

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: κ-Carrageenan Catalysts: cis-Epoxysuccinate hydratase ;  30 °C
リファレンス
Isolation of the stable strain Labrys sp. BK-8 for L(+)-tartaric acid production
Bao, Wenna; et al, Journal of Bioscience and Bioengineering, 2015, 119(5), 538-542

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Water
リファレンス
Study on bipolar membrane electrodialysis production of tartaric acid
Lin, Tao; et al, Huaxue Gongcheng (Xi'an, 2002, 30(3), 58-61

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Esterase Solvents: Water ;  8 h, pH 7, 37 °C
1.2 5 min, 90 °C
リファレンス
Hydrolysis of Chicoric and Caftaric Acids with Esterases and Lactobacillus johnsonii in Vitro and in a Gastrointestinal Model
Bel-Rhlid, Rachid; et al, Journal of Agricultural and Food Chemistry, 2012, 60(36), 9236-9241

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium chlorate ,  Osmium tetroxide
リファレンス
Oxidation of fumaric and of maleic acids to tartaric acid
Milas, N. A.; et al, Journal of the American Chemical Society, 1925, 47, 1412-8

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: cis-Epoxysuccinate hydratase
リファレンス
Expression and production of recombinant cis-epoxysuccinate hydrolase in Escherichia coli under the control of temperature-dependent promoter
Wang, Ziqiang; et al, Journal of Biotechnology, 2012, 162(2-3), 232-236

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Tungsten ,  Titania Solvents: Water ;  50 °C; 20 min, 50 °C; 6 h, pH 1, 70 °C; 1 h, reflux
リファレンス
Synthesis of tartaric acid via catalytic oxidation of maleic anhydride
Zhuang, Guiyang; et al, Gongye Cuihua, 2009, 17(12), 55-58

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Water ;  12 d, pH 7.0, 24 °C
リファレンス
Factors for the growth, ligninolytic enzymes and tartaric acid production of Grammothele fuligo
Prasher, I. B.; et al, CIBTech Journal of Biotechnology, 2013, 2(4), 65-71

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Water
リファレンス
Stereochemistry of the tetrahedral carbon atom. I. Novel inversion phenomena
Kuhn, Richard; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1925, 58, 919-32

L(+)-Tartaric acid Raw materials

L(+)-Tartaric acid Preparation Products

L(+)-Tartaric acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:87-69-4)L(+)-tartaric acid
注文番号:2468870
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:05
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:87-69-4)10w/v% L(+)-Tartaric Acid Solution
注文番号:A22866
在庫ステータス:in Stock/in Stock
はかる:5kg/25kg
清らかである:99%/99%
最終更新された価格情報:Friday, 30 August 2024 04:14
価格 ($):166.0/619.0

L(+)-Tartaric acid 関連文献

L(+)-Tartaric acidに関する追加情報

L(+)-Tartaric Acid (87-69-4) in Pharmaceutical Applications: A Comprehensive Review

L(+)-Tartaric Acid (CAS 87-69-4) is a naturally occurring organic acid widely used in the pharmaceutical industry due to its chiral properties and biocompatibility. As a key excipient, it plays a critical role in drug formulation, particularly in enhancing the stability and bioavailability of active pharmaceutical ingredients (APIs). Recent studies highlight its utility in asymmetric synthesis, where it serves as a resolving agent for racemic mixtures, enabling the production of enantiomerically pure drugs. With the growing demand for precision medicine, the pharmaceutical sector is increasingly focusing on chiral purity, making L(+)-Tartaric Acid a compound of significant interest. Researchers are also exploring its potential in controlled-release formulations and as a pH regulator in injectable solutions, addressing challenges in drug delivery systems.

Mechanisms of L(+)-Tartaric Acid (87-69-4) in Drug Delivery Systems

The unique physicochemical properties of L(+)-Tartaric Acid (87-69-4) make it an ideal candidate for advanced drug delivery technologies. Its ability to form stable complexes with metal ions and APIs has been leveraged in nanoparticle-based delivery systems, improving drug solubility and targeting efficiency. In recent years, its role in biodegradable polymers for sustained-release implants has gained attention, particularly in oncology and chronic disease management. Furthermore, its GRAS (Generally Recognized as Safe) status by regulatory bodies like the FDA ensures its suitability for oral and parenteral formulations. Emerging trends also suggest its application in 3D-printed pharmaceuticals, where it acts as a binding agent for personalized dosage forms, aligning with the industry's shift toward patient-centric therapies.

Safety and Regulatory Status of L(+)-Tartaric Acid (87-69-4) in Biomedical Research

Safety profiling of L(+)-Tartaric Acid (87-69-4) remains a priority for researchers and regulatory agencies. Extensive toxicological studies confirm its low toxicity profile, with LD50 values indicating high tolerability in mammalian systems. Its approval under ICH Q3C guidelines for residual solvents underscores its suitability for high-purity pharmaceutical applications. However, ongoing research investigates its interactions with specific APIs, particularly in polypharmacy scenarios, to mitigate risks of crystallization in renal pathways. The compound's compliance with EP, USP, and JP monographs further solidifies its global acceptance, while its eco-friendly degradation profile aligns with green chemistry initiatives in drug manufacturing.

The biopharmaceutical sector is harnessing L(+)-Tartaric Acid's (87-69-4) multifunctionality for next-generation therapies. Notably, its application in mRNA vaccine stabilization has been explored, leveraging its buffering capacity to maintain nucleic acid integrity during storage and transport. Additionally, its role in bioconjugation techniques for antibody-drug conjugates (ADCs) offers new avenues for targeted cancer treatments. With the rise of biosimilars, the acid's ability to maintain protein conformation during lyophilization is being optimized to reduce immunogenicity risks. These innovations position L(+)-Tartaric Acid as a critical enabler of thermostable biologics, addressing global distribution challenges for temperature-sensitive therapeutics.

Sustainable Sourcing and Green Chemistry of L(+)-Tartaric Acid (87-69-4)

As sustainability becomes a cornerstone of pharmaceutical production, L(+)-Tartaric Acid (87-69-4) stands out for its renewable sourcing from wine industry byproducts. Advances in fermentation technology have enabled high-yield microbial production, reducing reliance on traditional extraction methods. The compound's compatibility with continuous manufacturing processes minimizes waste generation, while its role as a catalyst in solvent-free reactions aligns with green chemistry principles. Industry leaders are now integrating life-cycle assessments (LCAs) to quantify its environmental footprint, with results supporting its selection in eco-design formulations. This focus on sustainability meets both regulatory pressures and consumer demand for environmentally conscious healthcare solutions.

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